molecular formula C19H23N5O3S B11097652 methyl N-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}leucinate

methyl N-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}leucinate

Cat. No.: B11097652
M. Wt: 401.5 g/mol
InChI Key: LDAKBOGAUUIQTO-UHFFFAOYSA-N
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Description

Methyl N-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}leucinate is a complex organic compound that belongs to the class of triazinoindole derivatives.

Preparation Methods

The synthesis of methyl N-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}leucinate involves multiple steps. The starting material, 5-methyl-5H-[1,2,4]triazino[5,6-b]indole, is first synthesized through a series of reactions involving cyclization and condensation . The sulfanylacetyl group is then introduced through a nucleophilic substitution reaction, followed by the coupling of leucinate using standard peptide coupling reagents . Industrial production methods may involve optimization of these steps to increase yield and purity.

Mechanism of Action

The mechanism of action of methyl N-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}leucinate involves its ability to bind to specific molecular targets. For example, as an iron chelator, it binds to ferrous ions, disrupting iron homeostasis in cancer cells and leading to cell cycle arrest and apoptosis . The compound may also interact with other cellular pathways, contributing to its biological effects .

Comparison with Similar Compounds

Methyl N-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}leucinate can be compared with other triazinoindole derivatives such as:

The uniqueness of this compound lies in its specific functional groups that confer distinct chemical and biological properties .

Properties

Molecular Formula

C19H23N5O3S

Molecular Weight

401.5 g/mol

IUPAC Name

methyl 4-methyl-2-[[2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]pentanoate

InChI

InChI=1S/C19H23N5O3S/c1-11(2)9-13(18(26)27-4)20-15(25)10-28-19-21-17-16(22-23-19)12-7-5-6-8-14(12)24(17)3/h5-8,11,13H,9-10H2,1-4H3,(H,20,25)

InChI Key

LDAKBOGAUUIQTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)CSC1=NC2=C(C3=CC=CC=C3N2C)N=N1

Origin of Product

United States

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